
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine, also known as DPP, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels. This binding prevents the channels from opening, which in turn prevents the passage of ions across the cell membrane. This blockade of ion channels has been shown to have a variety of effects on cellular processes, including the regulation of neurotransmitter release and the modulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the modulation of pain sensation. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine in lab experiments is its specificity for ion channels, which allows researchers to study the effects of ion channel blockade on cellular processes. However, one limitation of using this compound is its relatively low potency, which may require high concentrations of the compound to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. In addition, there is interest in studying the effects of this compound on other ion channels and cellular processes, which could lead to the development of new therapeutic agents for a variety of conditions. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in both research and clinical settings.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine to form the intermediate 1-(2,5-dimethylbenzenesulfonyl)-4-(2-phenylethyl)piperazine. This intermediate is then reacted with sodium hydride and vinylsulfone to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the most common applications of this compound is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. This compound has been shown to be a potent blocker of several types of ion channels, including the TRPV1 channel, which is involved in pain sensation.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-17-8-9-18(2)20(16-17)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-19-6-4-3-5-7-19/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMUIFHYHLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
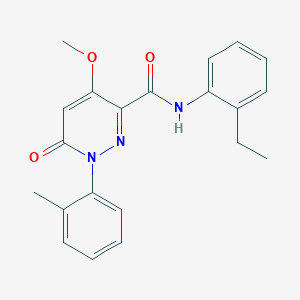
![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
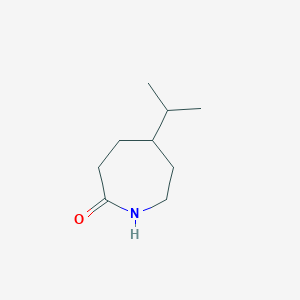
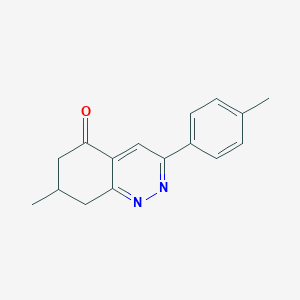

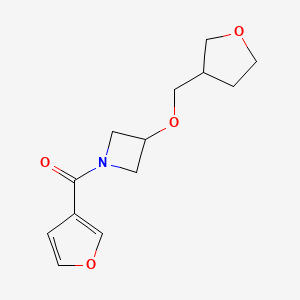
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)
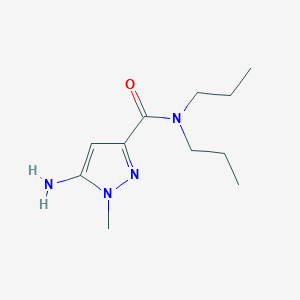
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)
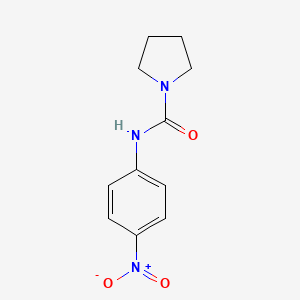
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)